molecular formula C20H21ClN4O4S2 B3008828 N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide CAS No. 851980-23-9

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide

Cat. No. B3008828
CAS RN: 851980-23-9
M. Wt: 480.98
InChI Key: VBAJRXFNTAUYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a compound that likely exhibits a complex molecular structure featuring a benzothiazole moiety, a sulfonyl group, and a hydrazide function. The presence of these functional groups suggests that the compound could have potential applications in medicinal chemistry, possibly as an antibacterial agent or as a lead compound for antitumor activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the formation of sulfonyl chlorides, which are key intermediates in the synthesis of sulfonylated heterocycles. For instance, chlorosulfonation of benzothiazole has been achieved by treatment with chlorosulfonic acid, followed by reaction with amines to afford various derivatives . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives has been reported, where 2-aminobenzothiazole is reacted with chloroacetylchloride, followed by hydrazine hydrate and a quinoline derivative to yield novel heterocycles . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide would be characterized by the presence of a benzothiazole ring system, which is known to be a versatile scaffold in medicinal chemistry due to its bioactive properties. The sulfonyl group attached to the morpholine ring would increase the compound's polarity and could influence its interaction with biological targets. NMR spectral analysis would be essential to determine the position of substitution and the configuration of the sulfonyl derivatives, as demonstrated in the study of benzothiazole derivatives .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonyl chloride moiety is reactive towards nucleophilic substitution reactions, which can be used to introduce various substituents. The hydrazide group could participate in condensation reactions to form heterocycles or could be targeted for modification to enhance biological activity. Visible-light-driven sulfonylation/cyclization reactions have been developed to access sulfonylated heterocycles, which could be a relevant method for modifying the compound's structure to optimize its properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of the sulfonyl group would likely increase its solubility in polar solvents, while the benzothiazole and chloro groups could contribute to its lipophilicity, affecting its membrane permeability. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the benzothiazole ring and the presence of the sulfonyl group. The antibacterial activity of related compounds suggests that N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide could also exhibit such properties, which would be confirmed through in vitro testing against various microorganisms .

Scientific Research Applications

Metabolism and Disposition Studies

Compounds similar to "N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide" have been studied for their pharmacokinetic profiles, including metabolism and disposition within the human body. For instance, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, were determined in healthy male subjects to understand its pharmacokinetics, showing extensive metabolism and elimination primarily via feces (Renzulli et al., 2011).

Effects on Intraocular Pressure

Research into compounds with benzothiazole and sulfonamide functional groups has explored their effects on intraocular pressure (IOP), which is crucial in the treatment of conditions like glaucoma. A study on 6-hydroxybenzo[b]thiophene-2-sulfonamide, a potent carbonic anhydrase inhibitor, aimed to determine its efficacy in lowering IOP in normotensive volunteers. The study found no significant effect on IOP, suggesting a failure in achieving adequate drug concentration at the target site (Werner Eb et al., 1987).

Antimicrobial Applications

The structure of "N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide" suggests potential antimicrobial properties, as similar compounds have been examined for their effectiveness against various pathogens. For example, sertaconazole, an antimycotic with a benzothiophene core, has been studied for its sensitizing capacity and safety in topical use, showing no sensitizing capacity for causing contact dermatitis, confirming its excellent safety profile (Romaguera et al., 1992).

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Future Directions

The study of benzothiazole derivatives is a promising area of research, particularly in the field of medicinal chemistry . Future research could explore the synthesis of this compound and its potential biological activities.

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)16-6-3-14(4-7-16)19(26)23-24-20-22-17-8-5-15(21)9-18(17)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJRXFNTAUYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.